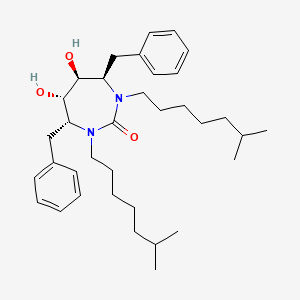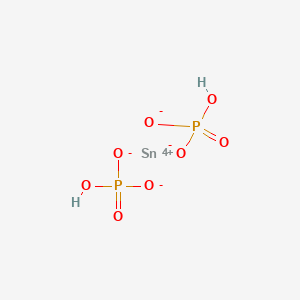
Stannic hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannic phosphate, also known as tin(IV) phosphate, is an inorganic compound with the chemical formula Sn₃(PO₄)₄. It is a member of the group of acidic salts of quadrivalent metals and is known for its ion-exchange properties. This compound is typically found in amorphous, granular, and crystalline forms and has been extensively studied for its stability and ion-exchange capacity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stannic phosphate can be synthesized through various methods, including precipitation and ion-exchange processes. One common method involves the reaction of stannic chloride (SnCl₄) with phosphoric acid (H₃PO₄) under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting stannic phosphate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, stannic phosphate is produced using similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the desired purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions: Stannic phosphate undergoes various chemical reactions, including:
Reduction: In basic solutions, stannic phosphate can reduce bismuth(III) ions (Bi³⁺) to metallic bismuth (Bi).
Substitution: Stannic phosphate can participate in ion-exchange reactions, where it exchanges its hydrogen ions (H⁺) with other cations in solution.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃) is commonly used as an oxidizing agent.
Reduction: Basic solutions, such as sodium hydroxide (NaOH), facilitate reduction reactions.
Substitution: Various metal cations, such as copper(II) (Cu²⁺) and zinc(II) (Zn²⁺), can be used in ion-exchange reactions.
Major Products Formed:
Oxidation: Metastannic acid (H₂SnO₃)
Reduction: Metallic bismuth (Bi)
Substitution: Metal phosphates, such as copper(II) phosphate (Cu₃(PO₄)₂) and zinc(II) phosphate (Zn₃(PO₄)₂).
Aplicaciones Científicas De Investigación
Stannic phosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of stannic phosphate primarily involves its ion-exchange properties. The compound has multiple dissociable hydrogen atoms, which can be exchanged with other cations in solution. This ion-exchange process is facilitated by the acidic nature of stannic phosphate, allowing it to release hydrogen ions (H⁺) and bind with other metal cations . The molecular targets and pathways involved in these processes include the interaction of stannic phosphate with metal ions, leading to the formation of stable metal-phosphate complexes .
Comparación Con Compuestos Similares
Stannic phosphate can be compared with other similar compounds, such as:
Zirconium phosphate (Zr₃(PO₄)₄): Known for its high thermal stability and ion-exchange capacity.
Thorium phosphate (Th₃(PO₄)₄): Exhibits similar ion-exchange properties but with different stability constants.
Tin(IV) molybdophosphate (Sn₃(MoO₄)₄): Used for the removal of strontium from nuclear waste, similar to stannic phosphate.
Stannic phosphate is unique due to its high ion-exchange capacity, thermal stability, and ability to form stable complexes with various metal ions .
Propiedades
Número CAS |
14532-00-4 |
|---|---|
Fórmula molecular |
H2O8P2Sn |
Peso molecular |
310.67 g/mol |
Nombre IUPAC |
hydrogen phosphate;tin(4+) |
InChI |
InChI=1S/2H3O4P.Sn/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
Clave InChI |
LRGKLCMGBJZMTB-UHFFFAOYSA-J |
SMILES canónico |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


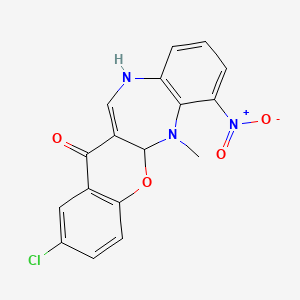
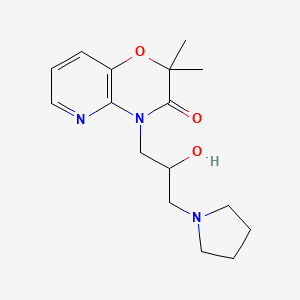
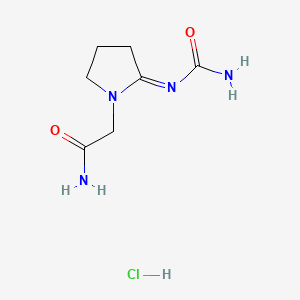
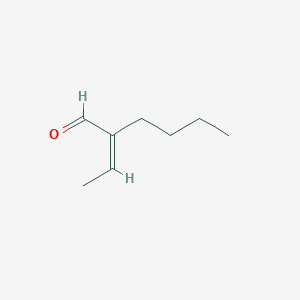
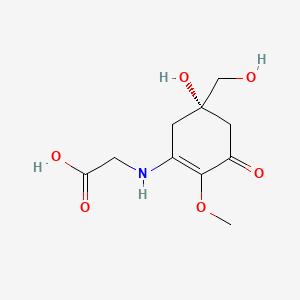

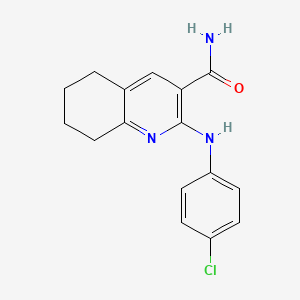
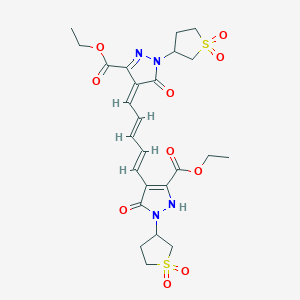
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
